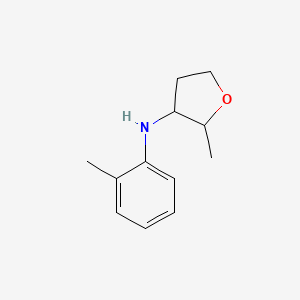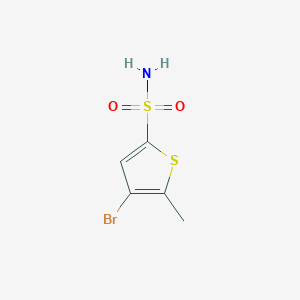![molecular formula C8H13NOS B13259036 1-[(Thiophen-3-ylmethyl)amino]propan-2-ol](/img/structure/B13259036.png)
1-[(Thiophen-3-ylmethyl)amino]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Thiophen-3-ylmethyl)amino]propan-2-ol is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 1-[(Thiophen-3-ylmethyl)amino]propan-2-ol can be achieved through various synthetic routes. One common method involves the reaction of thiophene-3-carbaldehyde with 2-amino-1-propanol under appropriate reaction conditions. The reaction typically requires a solvent such as ethanol and a catalyst like p-toluenesulfonic acid. The mixture is refluxed for several hours to yield the desired product .
Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
1-[(Thiophen-3-ylmethyl)amino]propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
For example, oxidation of this compound with potassium permanganate can yield the corresponding carboxylic acid derivative. Reduction with sodium borohydride can convert the compound into its corresponding alcohol derivative. Substitution reactions with nucleophiles can lead to the formation of various substituted thiophene derivatives .
Scientific Research Applications
1-[(Thiophen-3-ylmethyl)amino]propan-2-ol has several scientific research applications across different fields:
Mechanism of Action
The mechanism of action of 1-[(Thiophen-3-ylmethyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1-[(Thiophen-3-ylmethyl)amino]propan-2-ol can be compared with other similar thiophene derivatives, such as:
1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-ol: This compound has a similar structure but with a methyl group at the 3-position of the thiophene ring.
1-[(5-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-ol: Another similar compound with a methyl group at the 5-position of the thiophene ring.
The uniqueness of this compound lies in its specific substitution pattern on the thiophene ring, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C8H13NOS |
|---|---|
Molecular Weight |
171.26 g/mol |
IUPAC Name |
1-(thiophen-3-ylmethylamino)propan-2-ol |
InChI |
InChI=1S/C8H13NOS/c1-7(10)4-9-5-8-2-3-11-6-8/h2-3,6-7,9-10H,4-5H2,1H3 |
InChI Key |
BYPIMGZLSKQIJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1=CSC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Pyridin-4-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13258955.png)

![1-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-2-ol](/img/structure/B13258973.png)
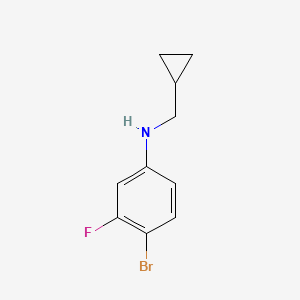
![2-{4,4-difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrrole](/img/structure/B13258982.png)
![6-[(Pent-3-yn-1-yl)amino]pyridazine-3-carboxylic acid](/img/structure/B13258986.png)
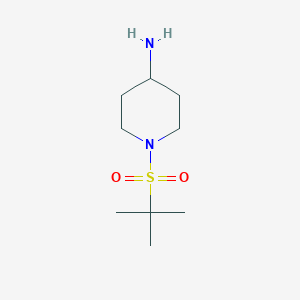

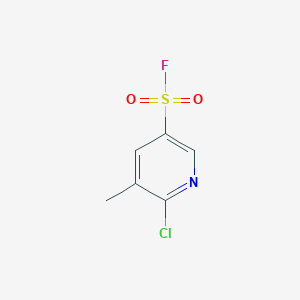

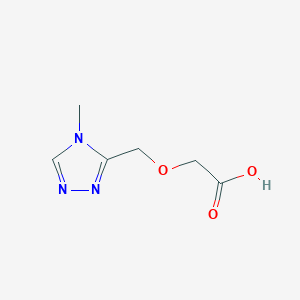
![tert-butyl N-[4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13259027.png)
